molecular formula C15H17N3O3 B13875996 Phenyl 6-(2-methoxyethylamino)pyridin-3-ylcarbamate

Phenyl 6-(2-methoxyethylamino)pyridin-3-ylcarbamate

Cat. No.: B13875996
M. Wt: 287.31 g/mol
InChI Key: KHZZOEKHXSGIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 6-(2-methoxyethylamino)pyridin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 6-(2-methoxyethylamino)pyridin-3-ylcarbamate typically involves the reaction of phenyl isocyanate with 6-(2-methoxyethylamino)pyridin-3-ol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The industrial methods also incorporate purification steps, such as crystallization or chromatography, to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Phenyl 6-(2-methoxyethylamino)pyridin-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new carbamate derivatives .

Scientific Research Applications

Phenyl 6-(2-methoxyethylamino)pyridin-3-ylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl 6-(2-methoxyethylamino)pyridin-3-ylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 6-(2-methoxyethylamino)methyl)pyridin-3-ylcarbamate
  • 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
  • Phenethylamine derivatives

Uniqueness

Phenyl 6-(2-methoxyethylamino)pyridin-3-ylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

phenyl N-[6-(2-methoxyethylamino)pyridin-3-yl]carbamate

InChI

InChI=1S/C15H17N3O3/c1-20-10-9-16-14-8-7-12(11-17-14)18-15(19)21-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,16,17)(H,18,19)

InChI Key

KHZZOEKHXSGIIB-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC=C(C=C1)NC(=O)OC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.